molecular formula C6H5ClO B586522 4-Chlorophenol-2,3,5,6-D4,OD CAS No. 344298-84-6

4-Chlorophenol-2,3,5,6-D4,OD

Cat. No.: B586522
CAS No.: 344298-84-6
M. Wt: 133.586
InChI Key: WXNZTHHGJRFXKQ-HXRFYODMSA-N
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Description

4-Chlorophenol-2,3,5,6-D4,OD is a stable isotope-labeled compound, often used in various scientific research applications. It is a derivative of 4-chlorophenol, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced by deuterium atoms. This compound is particularly useful in environmental analysis and testing due to its stable isotopic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenol-2,3,5,6-D4,OD typically involves the deuteration of 4-chlorophenol. This process can be achieved through catalytic exchange reactions using deuterium oxide (D2O) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure complete deuteration. The product is then purified through distillation or crystallization to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenol-2,3,5,6-D4,OD undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chlorophenol-2,3,5,6-D4,OD is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chlorophenol-2,3,5,6-D4,OD involves its interaction with various molecular targets. In oxidative reactions, it forms phenolic radicals, which then undergo further transformations to form quinones and other products. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic and degradation studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophenol-2,3,5,6-D4,OD is unique due to its specific isotopic labeling, which provides enhanced stability and precision in analytical studies. Its deuterium atoms make it particularly valuable in tracing and studying complex chemical and biological processes .

Biological Activity

4-Chlorophenol-2,3,5,6-D4,OD is a deuterated derivative of 4-chlorophenol (4-CP), a common chlorinated aromatic compound used in various industrial applications. Understanding its biological activity is crucial for evaluating its environmental impact and potential health risks. This article reviews the biological activity of this compound based on diverse research findings, including case studies and experimental data.

  • Chemical Formula : C6H5ClO
  • CAS Number : 344298-84-6
  • Molecular Weight : Approximately 128.58 g/mol
  • Physical State : Solid at room temperature

Chlorophenols, including this compound, exhibit biological activity primarily through their interaction with biological membranes and enzymes. They can disrupt cellular processes by:

  • Inhibiting Enzymatic Activity : Chlorophenols can inhibit various enzymes involved in metabolic pathways.
  • Inducing Oxidative Stress : They may generate reactive oxygen species (ROS), leading to oxidative damage in cells.
  • Altering Membrane Integrity : Chlorophenols can affect the fluidity and permeability of cellular membranes.

Toxicological Profile

A comprehensive toxicological profile for chlorophenols indicates several adverse health effects observed in both animal studies and human exposure cases. Key findings include:

Health Endpoint Observed Effects
Liver Toxicity Increased liver weight and hepatocellular necrosis in animal studies after oral exposure .
Neurological Effects Symptoms such as lethargy and tremors reported in humans exposed to chlorophenols .
Reproductive Effects Decreased litter size and reproductive success in animal studies exposed to 4-CP .
Carcinogenic Potential Some epidemiological studies suggest a link between chlorophenol exposure and increased cancer risk .

Case Studies

  • Occupational Exposure : A study involving workers exposed to chlorophenols reported an increased incidence of soft tissue sarcoma with high-grade exposure . The odds ratio for soft-tissue sarcoma among exposed workers was significant (OR = 5.3) compared to controls.
  • Environmental Impact : Research on bioremediation strategies for chlorophenols indicates that microbial degradation pathways are influenced by the presence of deuterated compounds like this compound. Enhanced degradation rates were observed under specific conditions .

Pharmacokinetics

The pharmacokinetic behavior of deuterated compounds can differ from their non-deuterated counterparts. Studies suggest that deuteration may influence the metabolic stability and bioavailability of chlorinated phenols. For instance:

  • Deuteration may slow down metabolic processes due to the kinetic isotope effect.
  • Altered pharmacokinetics can lead to prolonged half-lives in biological systems .

Properties

IUPAC Name

1-chloro-2,3,5,6-tetradeuterio-4-deuteriooxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNZTHHGJRFXKQ-HXRFYODMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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